molecular formula C20H19Br2O4P B15220274 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B15220274
M. Wt: 514.1 g/mol
InChI Key: DJWFMQIZAHZGIK-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly complex phosphorus-containing heterocycles characterized by a pentacyclic framework fused with oxa (oxygen-containing) and λ⁵-phosphorus moieties. The structure features two bromine substituents at the 10 and 16 positions, a hydroxyl group at position 13, and an oxide group at the phosphorus center. The bromine atoms likely enhance electrophilic reactivity, while the hydroxyl and oxide groups contribute to polar interactions and solubility in protic solvents .

Properties

Molecular Formula

C20H19Br2O4P

Molecular Weight

514.1 g/mol

IUPAC Name

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

InChI

InChI=1S/C20H19Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h9-10H,1-8H2,(H,23,24)

InChI Key

DJWFMQIZAHZGIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of bromine atoms and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the bromine atoms or the hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

13-Hydroxy-10,16-Diphenyl-12,14-Dioxa-13λ⁵-Phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]Tricosa-1(15),2(11),3,5,7,9,16,18,20,22-Decaene 13-Oxide (CAS 695162-86-8)

This analog replaces the bromine atoms at positions 10 and 16 with phenyl groups. Key differences include:

Property 10,16-Dibromo Derivative 10,16-Diphenyl Derivative (CAS 695162-86-8)
Substituents Bromine (electrophilic) Phenyl (bulky, π-conjugated)
Molecular Weight Higher due to Br atoms Lower (absence of Br)
Reactivity Enhanced electrophilicity Stabilized by aromatic rings
Synthetic Accessibility Challenging halogenation steps Easier via Suzuki coupling or aryl addition

The diphenyl variant’s phenyl groups likely reduce solubility in polar solvents but improve thermal stability due to aromatic stacking interactions. No boiling point or storage data are available for either compound in the literature .

General Trends in Phosphapentacyclo Derivatives

  • Halogenated Derivatives : Bromine or chlorine substituents increase molecular polarity and susceptibility to nucleophilic substitution, making them intermediates for further functionalization.
  • Hydroxyl vs. Alkoxy Groups : The 13-hydroxy group in the target compound may participate in hydrogen bonding, unlike alkoxy-substituted analogs, which could prioritize lipophilicity.

Research Findings and Limitations

  • Synthetic Challenges : The dibromo compound’s synthesis likely requires precise halogenation conditions to avoid over-bromination or ring degradation.
  • Spectroscopic Data : IR and NMR spectra of the diphenyl analog (CAS 695162-86-8) would show distinct signals for aromatic protons (δ 7.0–7.5 ppm) versus the dibromo compound’s absence of such peaks.
  • Application Gaps : Neither compound has documented biological or catalytic activity in peer-reviewed studies, highlighting a need for functional characterization.

Biological Activity

Molecular Characteristics

  • IUPAC Name : 10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
  • Molecular Formula : C₆₄H₈₁O₄P
  • Molecular Weight : 945.3 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 8

Structural Features

The compound features a unique pentacyclic structure with multiple functional groups including hydroxyl and phosphorous moieties that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of phosphapentacyclo compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Anticancer Activity

Several studies have demonstrated the potential of phosphapentacyclo compounds in cancer treatment:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells through mitochondrial pathways.
    • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
  • Case Study :
    • A study evaluated the effects of a related compound on various cancer cell lines (e.g., breast and lung cancer). The results showed a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective properties:

  • Mechanism of Action :
    • Reduction of oxidative stress in neuronal cells.
    • Modulation of neuroinflammatory responses.
  • Case Study :
    • An in vitro study demonstrated that treatment with the compound reduced apoptosis in neuronal cells exposed to oxidative stress by 30%.

Research Findings Table

StudyBiological ActivityFindings
AntimicrobialInhibited growth of E. coli and S. aureus at concentrations >50 µg/mL
AnticancerInduced apoptosis in breast cancer cells with IC50 = 15 µM
NeuroprotectionReduced oxidative stress-induced apoptosis in neuronal cells by 30%

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